molecular formula C11H16ClF2N5 B12224466 1-[1-(difluoromethyl)-1H-pyrazol-5-yl]-N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]methanamine

1-[1-(difluoromethyl)-1H-pyrazol-5-yl]-N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]methanamine

Cat. No.: B12224466
M. Wt: 291.73 g/mol
InChI Key: QLMPGHKSAGTHFI-UHFFFAOYSA-N
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Description

1-[1-(Difluoromethyl)-1H-pyrazol-5-yl]-N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]methanamine is a synthetic compound that has garnered interest in various fields of scientific research. Its unique structure, featuring difluoromethyl and dimethylpyrazolyl groups, makes it a valuable subject for studies in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(difluoromethyl)-1H-pyrazol-5-yl]-N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]methanamine typically involves multiple steps. One common method includes the reaction of difluoromethylpyrazole with dimethylpyrazolylmethylamine under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure consistency and efficiency. The process might include continuous flow reactors and advanced purification techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

1-[1-(Difluoromethyl)-1H-pyrazol-5-yl]-N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride.

    Nucleophiles: Sodium azide, amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoromethylpyrazole derivatives, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

1-[1-(Difluoromethyl)-1H-pyrazol-5-yl]-N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]methanamine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition.

    Medicine: Investigated for its potential therapeutic properties, such as antifungal and antibacterial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[1-(difluoromethyl)-1H-pyrazol-5-yl]-N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]methanamine involves its interaction with specific molecular targets. The difluoromethyl group can form strong interactions with enzymes, potentially inhibiting their activity. The compound may also interact with cellular pathways, affecting various biological processes .

Comparison with Similar Compounds

Similar Compounds

    3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: Known for its antifungal activity.

    2-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridine: Used in various chemical syntheses.

Uniqueness

1-[1-(Difluoromethyl)-1H-pyrazol-5-yl]-N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]methanamine stands out due to its unique combination of difluoromethyl and dimethylpyrazolyl groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C11H16ClF2N5

Molecular Weight

291.73 g/mol

IUPAC Name

1-[2-(difluoromethyl)pyrazol-3-yl]-N-[(2,4-dimethylpyrazol-3-yl)methyl]methanamine;hydrochloride

InChI

InChI=1S/C11H15F2N5.ClH/c1-8-5-16-17(2)10(8)7-14-6-9-3-4-15-18(9)11(12)13;/h3-5,11,14H,6-7H2,1-2H3;1H

InChI Key

QLMPGHKSAGTHFI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(N=C1)C)CNCC2=CC=NN2C(F)F.Cl

Origin of Product

United States

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